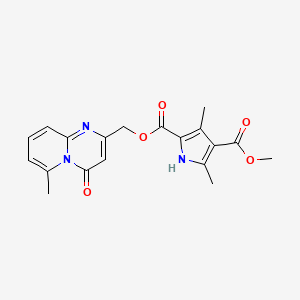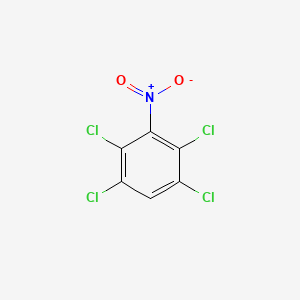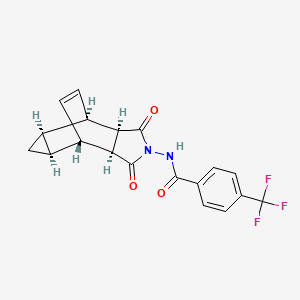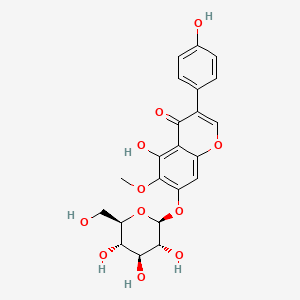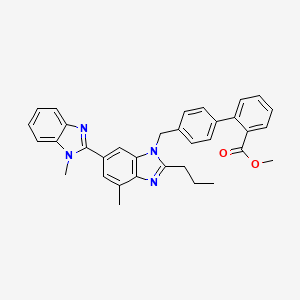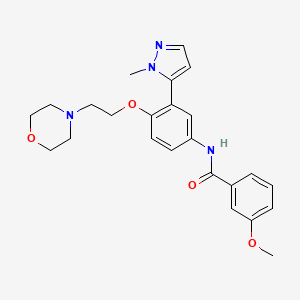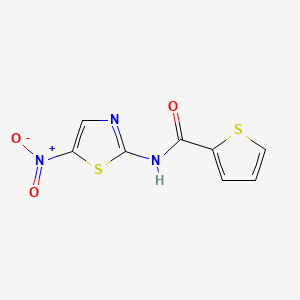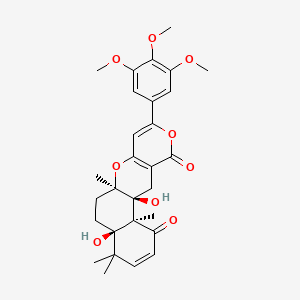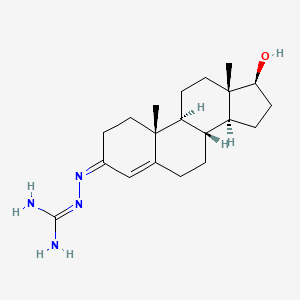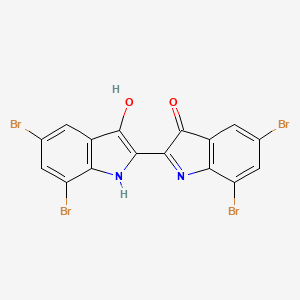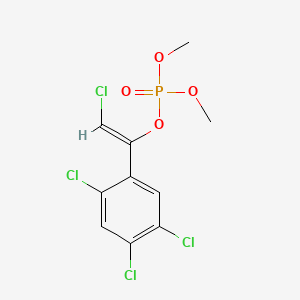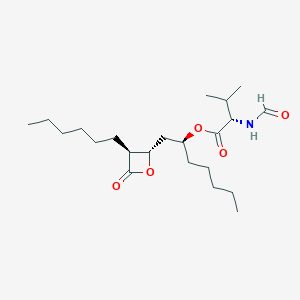
バリラクトン
説明
Valilactone is a natural product found in Streptomyces . It has the molecular formula C22H39NO5 and a molecular weight of 397.5 g/mol . It is a potent and effective inhibitor of esterase .
Synthesis Analysis
Valilactone has been synthesized using various methods. One approach involves the tandem Mukaiyama aldol-lactonization (TMAL) process as a key step . This process allows for facile modification of the alpha-side chain . Another method uses Crimmins aldolization to establish the two key stereogenic centers and a hydroxyl group activation (HGA) protocol to construct the anti α,β-disubstituted β-lactone from the corresponding syn aldol .Molecular Structure Analysis
The molecular structure of Valilactone includes several key features. It has a complex structure with multiple stereocenters . The InChIKey for Valilactone is WWGVIIVMPMBQFV-MUGJNUQGSA-N .Chemical Reactions Analysis
The synthesis of Valilactone involves several chemical reactions. The tandem Mukaiyama aldol-lactonization (TMAL) process is a key step in its synthesis . This process allows for facile modification of the alpha-side chain . Other reactions involved in the synthesis of Valilactone include cuprate addition and olefin metathesis .Physical And Chemical Properties Analysis
Valilactone has a molecular weight of 397.5 g/mol . It has a complex structure with multiple stereocenters . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 6.4 .科学的研究の応用
エステラーゼ阻害
バリラクトンは効果的なエステラーゼ阻害剤として知られています。 豚肝臓エステラーゼをIC50値29 ng/mlで阻害することが報告されています 。この特性により、バリラクトンは代謝や解毒など、さまざまな生理学的プロセスにおいて重要な役割を果たすエステラーゼの機能と調節を研究するための貴重なツールとなっています。
リパーゼ阻害
バリラクトンのもう1つの重要な用途は、豚膵臓リパーゼを阻害する能力です。 この活性は、驚くほど低いIC50値0.14 ng/mlで示されています 。これにより、バリラクトンは脂質の消化と吸収、および肥満や関連する代謝性疾患の発症を研究するための強力な薬剤となっています。
脂肪酸合成酵素阻害
バリラクトンはIC50値0.30 µMで脂肪酸合成酵素を阻害することができます 。この酵素は長鎖脂肪酸の合成において重要な役割を果たしています。脂肪酸合成酵素を阻害することは、多くの癌細胞で脂肪酸合成経路が亢進していることから、癌治療における潜在的な治療アプローチとなっています。
癌研究における選択的毒性
バリラクトンはMDA-MB-231乳癌細胞に対してIC50値10.5 µMで選択的毒性を示すことが示されています 。この選択的細胞毒性は、癌研究において、化学療法の大きな課題である、健常な細胞を温存しながら癌細胞を標的にするため特に役立ちます。
生理活性化合物の合成
バリラクトンの不斉合成が開発されました。これは、生理活性化合物の製造において不可欠です。 この合成プロセスは、生物活性に不可欠な特定の配置を持つ分子を作成するために重要です .
殺菌性
バリラクトンの構造類似体は、その殺菌性について研究されています。 この用途は、作物保護のために真菌病原体を制御することが重要な農業研究において特に関連しています .
ケミカルバイオロジーと酵素研究
重要な酵素に対する阻害効果により、バリラクトンはケミカルバイオロジーにおける貴重な化合物となっています。 酵素のメカニズム、基質特異性、および潜在的な薬剤としての酵素阻害剤の開発を研究するために使用できます .
製薬開発
バリラクトンの阻害活性は、製薬開発において注目すべき化合物となっています。 その潜在的な用途には、エステラーゼとリパーゼが重要な役割を果たす心臓血管疾患、糖尿病、特定の神経疾患などの疾患に対する新しい治療薬の設計が含まれます .
作用機序
Target of Action
Valilactone is primarily an inhibitor of esterase . Esterases are enzymes that catalyze the breakdown of esters into an acid and an alcohol in a chemical reaction with water, playing a crucial role in various biological processes.
Mode of Action
Valilactone interacts with its target, the esterase enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on esterase.
Biochemical Pathways
The primary biochemical pathway affected by Valilactone is the ester hydrolysis process, which is catalyzed by esterases. By inhibiting esterase activity, Valilactone can alter the balance of this pathway, potentially affecting downstream processes such as lipid metabolism .
Result of Action
The molecular and cellular effects of Valilactone’s action primarily involve the disruption of esterase-mediated processes. This can lead to altered lipid metabolism and other cellular effects due to the role of esterases in these processes .
特性
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGVIIVMPMBQFV-MUGJNUQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921027 | |
| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113276-96-3 | |
| Record name | Valilactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113276-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valilactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B1682732.png)
